N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Description
The compound N-Cyclopentyl-2-{[2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring:
- A central 1H-imidazole core substituted with 3,4-dimethoxyphenyl (electron-donating groups) and 4-fluorophenyl (electron-withdrawing group).
- A sulfanyl (-S-) bridge linking the imidazole ring to an acetamide group.
- An N-cyclopentyl substituent on the acetamide moiety.
Properties
IUPAC Name |
N-cyclopentyl-2-[[2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3S/c1-30-19-12-9-16(13-20(19)31-2)23-27-22(15-7-10-17(25)11-8-15)24(28-23)32-14-21(29)26-18-5-3-4-6-18/h7-13,18H,3-6,14H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTPETDRBVULHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Introduction of Substituents: The 3,4-dimethoxyphenyl and 4-fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Cyclopentyl Group Addition: The final step involves the addition of the cyclopentyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The European Patent Application (EP3348550A1) lists acetamide derivatives with benzothiazole cores and substituted phenyl groups. Key examples include:
| Compound ID | Core Structure | Substituents on Acetamide | Key Features |
|---|---|---|---|
| Compound B | Benzothiazole | 3,4-Dimethoxyphenyl | Trifluoromethoxy group on benzothiazole |
| Compound C | Benzothiazole | 3-Methoxyphenyl | Trifluoromethyl group on benzothiazole |
| Compound D | Benzothiazole | 3,4,5-Trimethoxyphenyl | Enhanced electron-donating capacity |
Comparison with Compound A :
Sulfanyl-Linked Acetamides in Tariff Listings ()
The Customs Tariff Schedule 99 includes sulfonamide- and sulfanyl-containing compounds, such as:
| Compound ID | Core Structure | Functional Groups | Pharmacological Notes |
|---|---|---|---|
| Compound E | Thieno[2,3-b]thiopyran | Acetamide, methyl, sulfonyl | Potential protease inhibition |
| Compound F | Pyrido[2,1-b][1,3]thiazepine | Acetamide, carboxylate | Rigid bicyclic structure |
Comparison with Compound A :
- Sulfur Linkage : Compound A ’s sulfanyl bridge is less oxidized than the sulfonyl groups in E–F , which may reduce metabolic stability but improve membrane permeability .
- Cyclopentyl vs.
Research Implications and Gaps
- Pharmacological Potential: The structural hybridity of Compound A—combining imidazole, fluorophenyl, and cyclopentyl groups—suggests utility in kinase or GPCR modulation, but empirical data are lacking.
- Synthetic Challenges : The sulfanyl bridge and N-cyclopentyl acetamide may require specialized coupling agents (e.g., carbodiimides) or protective-group strategies, as seen in peptide chemistry .
- Comparative Limitations : Direct biological or physicochemical data for Compound A are absent in the evidence; inferences are drawn from structurally related compounds.
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